

AGN-201904 Clinical Trial Data: A Comparative Analysis with Esomeprazole

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Compound of Interest

Compound Name: AGN-201904

Cat. No.: B1665648

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This guide provides a detailed comparison of the clinical trial data for **AGN-201904**, a novel proton pump inhibitor (PPI), with the established PPI, esomeprazole. The analysis is based on a randomized, open-label, parallel-group, investigator-blinded intra-gastric pH study in healthy volunteers.

Data Presentation

The following tables summarize the key pharmacokinetic and pharmacodynamic data from the comparative clinical trial of **AGN-201904-Z** and esomeprazole over a 5-day treatment period.

Table 1: Pharmacodynamic Comparison of **AGN-201904-Z** and Esomeprazole

Parameter	Day 1	Day 3	Day 5
Median 24-h pH			
AGN-201904-Z	-	-	5.59
Esomeprazole	-	-	4.50
Median Nocturnal pH			
AGN-201904-Z	Significantly Higher	Remarkably Improved	5.38
Esomeprazole	-	-	2.97
Median % Time with pH < 4 (Nocturnal)			
AGN-201904-Z	-	-	17%
Esomeprazole	-	-	62%
% of Subjects with at least 16h with pH ≥ 4			
AGN-201904-Z	-	91.7%	91.7%
Esomeprazole	-	16.7%	8.3%
% of Subjects with at least 12h with pH ≥ 5			
AGN-201904-Z	-	-	100%
Esomeprazole	-	-	25%

Table 2: Pharmacokinetic Comparison of **AGN-201904-Z** (as Omeprazole) and Esomeprazole

Parameter	Day 1	Day 5
Dwell Time at >50ng/ml		
Omeprazole (from AGN-201904-Z)	10.5 h	18.1 h
Esomeprazole	< 8 h	8 h
AUC (Area Under the Curve)		
Omeprazole (from AGN-201904-Z)	-	Twice that of Esomeprazole
Mean Apparent Half-life		
Omeprazole (from AGN-201904-Z)	-	3.78 hours
Esomeprazole	-	1.99 hours

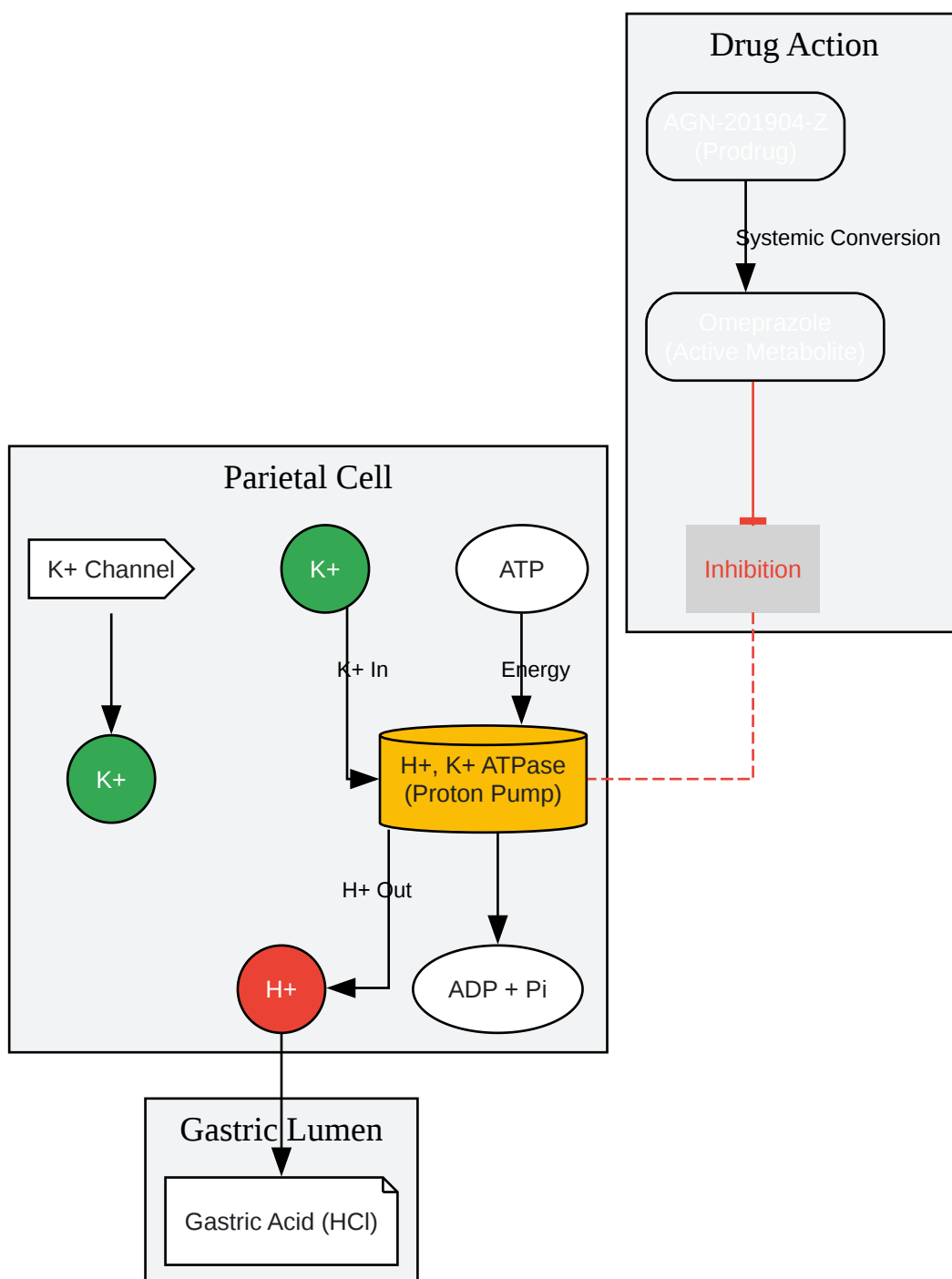
Experimental Protocols

The comparative study was a randomized, open-label, parallel-group, investigator-blinded intra-gastric pH study conducted in 24 healthy, *Helicobacter pylori* negative male volunteers.^[1]^[2]

- Treatment Arms:
 - **AGN-201904-Z** enteric-coated capsules (600mg/day)
 - Esomeprazole delayed-release tablets (40mg/day)
- Duration: 5 days.^[1]^[2]
- Measurements: 24-hour intra-gastric pH recordings were taken at baseline, day 1, day 3, and day 5. Blood levels of omeprazole, **AGN-201904-Z**, and gastrin were also measured.^[1]^[2]

Mechanism of Action and Signaling Pathway

AGN-201904-Z is an acid-stable prodrug of omeprazole.^[1] It is designed for slow absorption along the small intestine, which leads to a prolonged presence of its active metabolite, omeprazole, in the systemic circulation.^[1] Like other proton pump inhibitors, omeprazole works by irreversibly inhibiting the gastric H⁺, K⁺ ATPase (the proton pump) in the parietal cells of the stomach.^{[3][4][5][6]} This inhibition blocks the final step in gastric acid secretion, leading to a reduction in stomach acidity.^{[3][4][5]} The prolonged plasma residence time of omeprazole derived from **AGN-201904-Z** allows for the inhibition of newly synthesized or activated proton pumps over a longer period, resulting in more sustained acid suppression compared to esomeprazole.^[1]

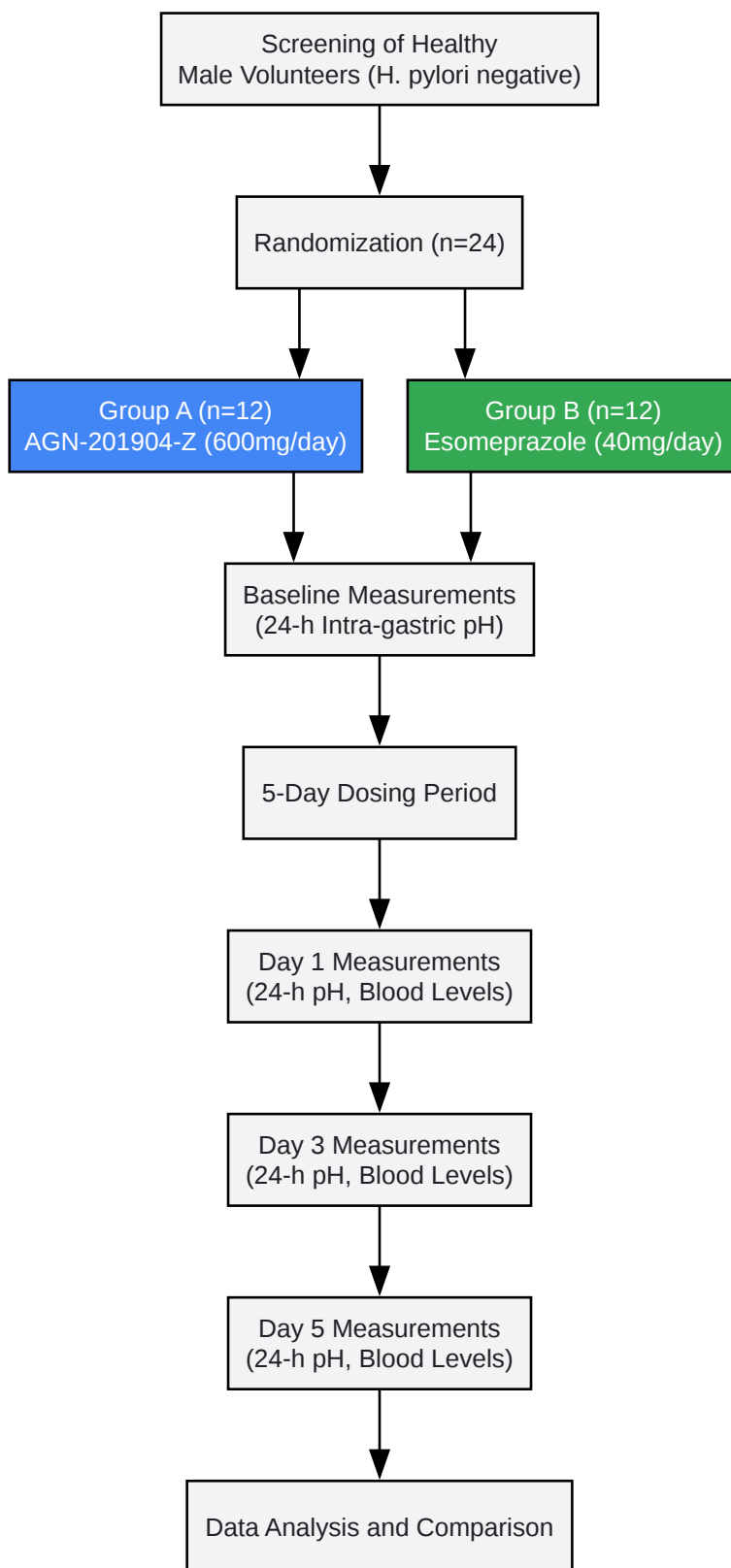


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Caption: Mechanism of action of **AGN-201904-Z** in inhibiting gastric acid secretion.

Experimental Workflow

The clinical trial followed a structured workflow to compare the effects of **AGN-201904-Z** and esomeprazole.



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